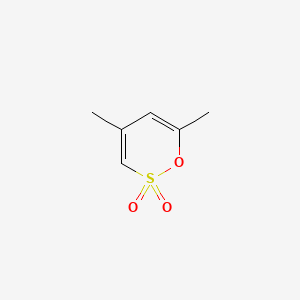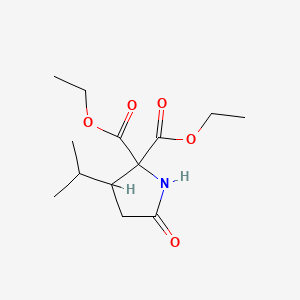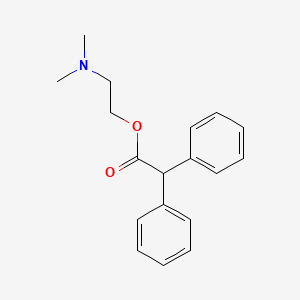
N~2~-(2-Chloroethyl)-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-Chloroethyl)-L-glutamine is an organic compound that belongs to the class of chloroethyl derivatives This compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of L-glutamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Chloroethyl)-L-glutamine typically involves the reaction of L-glutamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of N2-(2-Chloroethyl)-L-glutamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for industrial applications .
化学反应分析
Types of Reactions
N~2~-(2-Chloroethyl)-L-glutamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学研究应用
N~2~-(2-Chloroethyl)-L-glutamine has several scientific research applications:
作用机制
The mechanism of action of N2-(2-Chloroethyl)-L-glutamine involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of adducts. This can result in the inhibition of cellular processes and induction of cell death, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)glycine: Similar in structure but with a glycine backbone instead of glutamine.
N-(2-Chloroethyl)-N-nitrosourea: Known for its use in cancer treatment due to its ability to alkylate DNA.
Uniqueness
N~2~-(2-Chloroethyl)-L-glutamine is unique due to its specific structure, which combines the properties of L-glutamine with the reactivity of the chloroethyl group. This combination allows it to interact with biological molecules in a distinct manner, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
4821-79-8 |
|---|---|
分子式 |
C7H13ClN2O3 |
分子量 |
208.64 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-(2-chloroethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H13ClN2O3/c8-3-4-10-5(7(12)13)1-2-6(9)11/h5,10H,1-4H2,(H2,9,11)(H,12,13)/t5-/m0/s1 |
InChI 键 |
HTNLAUSKAPDYOK-YFKPBYRVSA-N |
手性 SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NCCCl |
规范 SMILES |
C(CC(=O)N)C(C(=O)O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


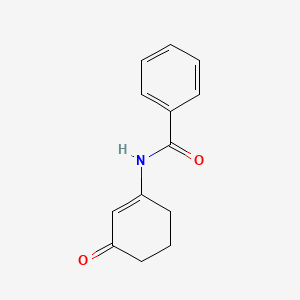
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

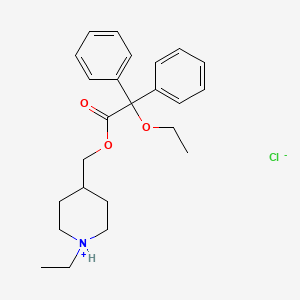
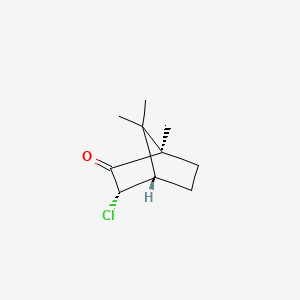

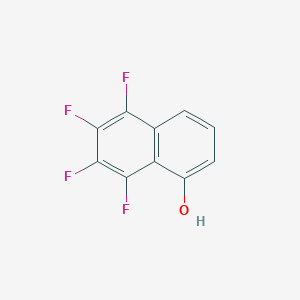
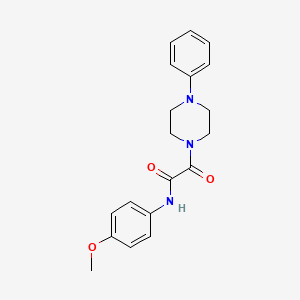

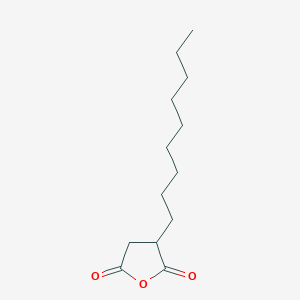
![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
